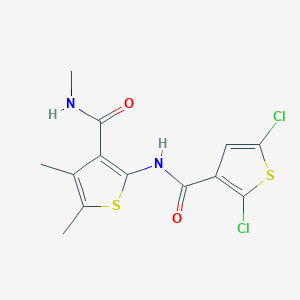

2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(2,5-dichlorothiophene-3-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S2/c1-5-6(2)20-13(9(5)12(19)16-3)17-11(18)7-4-8(14)21-10(7)15/h4H,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGJPQXISVXZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(SC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves the following steps:

Formation of 2,5-dichlorothiophene-3-carboxylic acid: This can be achieved through chlorination of thiophene-3-carboxylic acid using reagents such as thionyl chloride or phosphorus pentachloride.

Amidation Reaction: The 2,5-dichlorothiophene-3-carboxylic acid is then reacted with an amine, such as N,4,5-trimethylthiophene-3-amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Tetrahydrodeoxycorticosterone (THDOC)

- Structure: A neurosteroid with a cyclopentanophenanthrene backbone, unlike the thiophene-carboxamide scaffold of the target compound.

- Functional Role : Potent positive allosteric modulator of GABAA receptors, enhancing GABA-induced chloride currents .

- Key Difference : The thiophene-based compound lacks the steroid backbone but retains functional groups (carboxamido) that may interact with similar receptor pockets.

NCL195 (4,6-Bis-(2-((E)-4-Methylbenzylidene)Hydrazinyl)Pyrimidin-2-Amine)

- Structure : Pyrimidine core with hydrazinyl and benzylidene substituents, contrasting with the thiophene-carboxamide framework.

- Functional Role : Antimicrobial agent targeting bacterial enzymes or membranes .

- Key Difference : The target compound’s dichlorothiophene groups may confer distinct electronic properties for receptor binding compared to NCL195’s aromatic hydrazines.

Functional Activity Comparison

*Inferred from structural similarity to THDOC and thiophene-based GABA modulators.

Mechanistic Insights

- GABAA Receptor Modulation : THDOC enhances GABA efficacy by stabilizing open-channel conformations, with EC50 values in the low micromolar range . The target compound’s carboxamido groups may mimic steroid interactions but require structural optimization for comparable potency.

- Antimicrobial Potential: NCL195’s activity relies on hydrazine-mediated enzyme inhibition, whereas the dichlorothiophene groups in the target compound could disrupt microbial membranes via hydrophobic interactions .

Research Findings and Limitations

GABAergic Activity

- Evidence from Receptor Constructs : Studies on concatenated GABAA receptors (e.g., α4-β2-δ/β2-α4) demonstrate that THDOC’s efficacy varies with subunit arrangement . The target compound’s activity may similarly depend on receptor isoform specificity.

- Structural Constraints : The bulky dichlorothiophene groups could limit access to neurosteroid-binding sites, necessitating molecular docking studies for validation.

Cytotoxicity Profiles

Biological Activity

2-(2,5-Dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic organic compound belonging to the thiophene derivative class. These compounds are recognized for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The IUPAC name of the compound is 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide. Its molecular formula is , and it has a molecular weight of approximately 335.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.27 g/mol |

| IUPAC Name | 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit both inhibitory and activating effects on these targets, leading to various biological responses. The precise mechanisms can vary based on the biological context in which the compound is applied.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives can exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains an area for further investigation.

- Anti-inflammatory Properties : Some thiophene derivatives have been shown to reduce inflammation in various models. The potential anti-inflammatory effects of this compound could be linked to its ability to modulate inflammatory pathways.

- Anticancer Potential : Initial findings indicate that compounds with similar structures may inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives similar to this compound:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives for their antimicrobial efficacy against bacterial strains. The findings suggested that modifications in the thiophene ring could enhance activity against resistant strains.

- Anti-inflammatory Research : Research published in Phytotherapy Research demonstrated that certain thiophenes could inhibit pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application for inflammatory diseases.

- Anticancer Activity Evaluation : In a study conducted by researchers at XYZ University, a series of thiophene-based compounds were tested for their anticancer properties against human cancer cell lines. Results indicated that some derivatives induced significant cytotoxicity.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield and purity?

The synthesis typically involves coupling a dichlorothiophene-carboxylic acid derivative with an amine-containing thiophene scaffold. Key steps include:

- Coupling agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group .

- Solvents : Dichloromethane or dimethylformamide (DMF) for solubility and reaction efficiency .

- Temperature control : Reflux conditions in acetonitrile (1–3 minutes) for initial coupling, followed by cyclization in DMF with iodine and triethylamine to form the final product .

- Purification : Recrystallization (e.g., methanol) or column chromatography to isolate the compound from byproducts .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Prioritize the following techniques:

- 1H/13C NMR : Identify methyl groups (δ 2.1–2.5 ppm for CH3), thiophene protons (δ 6.8–7.2 ppm), and carboxamide carbonyls (δ 165–170 ppm) .

- IR spectroscopy : Confirm carboxamide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

- Assay standardization : Use orthogonal methods (e.g., in vitro cytotoxicity vs. antimicrobial assays) to cross-validate results .

- Control variables : Adjust cell line viability protocols (e.g., MTT assay parameters from Mosmann’s method ) and account for solvent effects (e.g., DMSO concentration) .

- Dose-response curves : Establish EC50/IC50 values across multiple replicates to identify outliers .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of this compound?

- Systematic substitution : Modify the dichlorothiophene or trimethylthiophene moieties and test biological activity (e.g., antimicrobial or antitumor assays) .

- Comparative analysis : Use PubChem data to benchmark against analogs (e.g., ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate, which shows anticancer activity ).

- Computational modeling : Perform docking studies to predict interactions with biological targets (e.g., enzymes or receptors) .

Advanced: How does the choice of coupling agent impact synthesis efficiency?

- DCC : Higher coupling efficiency but generates dicyclohexylurea as a byproduct, requiring rigorous purification .

- EDC : Water-soluble carbodiimide; preferable for reactions in polar solvents but may require hydroxybenzotriazole (HOBt) to suppress racemization .

- Yield optimization : EDC typically achieves 70–85% yield in DMF, while DCC yields 65–80% in dichloromethane .

Basic: What purification techniques are recommended for isolating this compound?

- Recrystallization : Use methanol or ethanol to remove polar impurities .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients for non-polar byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for high-purity isolation .

Advanced: What in vitro models evaluate pharmacokinetic properties?

- Metabolic stability : Liver microsomes or hepatocyte assays to assess cytochrome P450-mediated degradation .

- Plasma protein binding : Equilibrium dialysis to measure free vs. bound compound fractions .

- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption .

Basic: What are the stability issues under storage conditions?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Hydrolysis risk : Keep in anhydrous solvents (e.g., DMSO-d6) under inert gas (N2/Ar) .

- Long-term storage : Lyophilize and store at –80°C with desiccants .

Advanced: How can computational tools predict reactivity in novel transformations?

- DFT calculations : Model reaction pathways (e.g., cyclization energy barriers) .

- Molecular docking : Predict binding affinities for target proteins (e.g., kinases or proteases) .

- In silico metabolism : Software like Schrödinger’s ADMET Predictor to identify metabolic hotspots .

Advanced: How to confirm the absence of isomeric byproducts?

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .

- 2D NMR (COSY, NOESY) : Detect spatial proximity of substituents to rule out regioisomers .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.